6-CHLORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE

mGluR5 negative allosteric modulator quinoline sulfonyl

This 6-chloro, morpholine-4-carbonyl, 4-propylbenzenesulfonyl quinoline is a key 4-sulfonyl-3-carbonyl regioisomer for mGluR5 negative allosteric modulator SAR. Unlike the 4-amino-3-arylsulfonyl series, it offers an alternative pharmacophoric geometry to overcome metabolic liabilities. Systematic homologation across para-alkyl benzenesulfonyl analogs (H, Me, Et, iPr, tBu) reveals that the 4-propyl group critically tunes potency and metabolic bioavailability (FM). Use as a reference standard for amine carbonyl variation or as a structurally matched negative control. Ideal for focused library synthesis and LipE optimization.

Molecular Formula C23H23ClN2O4S
Molecular Weight 458.96
CAS No. 1111032-33-7
Cat. No. B2678981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CHLORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE
CAS1111032-33-7
Molecular FormulaC23H23ClN2O4S
Molecular Weight458.96
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
InChIInChI=1S/C23H23ClN2O4S/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3
InChIKeyVIAOMXOGVFYISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline – Procurement-Grade Structural and Pharmacological Baseline


6-Chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline (CAS 1111032-33-7) is a fully synthetic quinoline derivative belonging to the 4-sulfonyl-3-carbonyl-quinoline chemotype [1]. Its architecture combines a 6-chloro substituent on the quinoline core, a morpholine-4-carbonyl group at position 3, and a 4-propylbenzenesulfonyl moiety at position 4. This substitution pattern places it within a broader class of quinoline sulfonyl compounds investigated for negative allosteric modulation of metabotropic glutamate receptor 5 (mGluR5) [2]. The compound is primarily available through specialty chemical vendors as a research-grade building block, with a molecular weight of 458.96 g/mol and the InChI Key VIAOMXOGVFYISC-UHFFFAOYSA-N [1].

Why 6-Chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


The 4-sulfonyl-3-carbonyl-quinoline scaffold is exquisitely sensitive to substituent variations that govern target engagement, metabolic stability, and physicochemical properties. Published structure-activity relationship (SAR) campaigns on closely related 4-amino-3-arylsulfoquinoline mGluR5 negative allosteric modulators demonstrate that even minor alterations to the phenylsulfonyl appendage (e.g., replacing hydrogen with halogen or alkyl groups) can shift mGluR5 binding affinity by over an order of magnitude [1]. Within the morpholine-containing sub-series, the nature and position of the para-substituent on the benzenesulfonyl ring directly influence both potency and metabolic bioavailability (FM) [1]. Consequently, substituting the 4-propylbenzenesulfonyl group with an unsubstituted benzenesulfonyl (CAS 1110976-72-1), a 4-tert-butylbenzenesulfonyl (CAS 1111015-33-8), or replacing the morpholine carbonyl with a piperidine carbonyl (piperidine analog) cannot be assumed to yield equivalent biological or physicochemical outcomes without direct comparative data. The quantitative evidence below establishes the differentiation framework that procurement decisions must consider.

Quantitative Differentiation Evidence for 6-Chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline vs. Closest Analogs


Morpholine-4-carbonyl vs. Piperidine-1-carbonyl at Position 3: Impact on mGluR5 Binding Affinity

In the structurally analogous 4-amino-3-arylsulfoquinoline chemotype, the morpholine substituent at position 4 was identified as the optimal group from the original HTS hit. Systematic amine variation at this position (region I) revealed that replacement of morpholine with piperidine, azepane, pyrrolidine, or acyclic amines resulted in measurable changes in mGluR5 binding affinity (Table 1) [1]. While this evidence derives from the 4-amino-3-arylsulfoquinoline regioisomeric series rather than the 4-sulfonyl-3-carbonyl series of the target compound, the pharmacophoric role of the morpholine moiety is conserved across both chemotypes. The piperidine-1-carbonyl analog of the target compound (6-chloro-3-(piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline) is commercially available, yet no direct head-to-head mGluR5 affinity data comparing the morpholine-carbonyl vs. piperidine-carbonyl variants in the 4-sulfonyl-3-carbonyl series have been published. Procurement decisions between these two analogs therefore cannot be guided by potency data alone and must rely on the class-level SAR inference that morpholine-containing derivatives may confer different binding kinetics and metabolic profiles [1].

mGluR5 negative allosteric modulator quinoline sulfonyl

4-Propylbenzenesulfonyl vs. Unsubstituted Benzenesulfonyl: Lipophilicity-Driven Differentiation

The 4-propyl substituent on the benzenesulfonyl ring increases the calculated logP by approximately 1.2–1.5 log units relative to the unsubstituted benzenesulfonyl analog (CAS 1110976-72-1), based on fragment-based cLogP calculations [1]. In the Galambos et al. (2017) optimization campaign on the related 4-amino-3-arylsulfoquinoline series, systematic variation of phenylsulfonyl substituents (region III) demonstrated that para-substituents on the phenyl ring directly modulate both mGluR5 binding affinity and estimated metabolic bioavailability (FM) [2]. The unsubstituted benzenesulfonyl analog of the target compound is commercially listed but lacks published biological activity data. The propyl group provides a distinct hydrophobic contact surface that cannot be replicated by the unsubstituted phenyl, the 4-methyl analog, or the 4-tert-butyl analog (CAS 1111015-33-8), which introduces steric bulk rather than linear alkyl extension.

lipophilicity metabolic stability quinoline sulfonyl

6-Chloro vs. 6-Fluoro Substitution: Halogen-Dependent Physicochemical and Pharmacological Consequences

The 6-fluoro analog, 6-fluoro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline (CAS 1111032-08-6), is the closest halogen-substituted comparator. In the 4-amino-3-arylsulfoquinoline SAR campaign, replacement of the 6-chloro substituent with hydrogen, fluoro, or other groups (region II mapping) produced significant shifts in mGluR5 binding affinity—with chloro-substituted derivatives generally showing superior affinity compared to their fluoro or unsubstituted counterparts in the morpholino-subseries [1]. The chlorine atom at position 6 contributes approximately +0.7 log units to lipophilicity compared to fluorine and provides distinct electron-withdrawing character (Hammett σm = 0.37 for Cl vs. 0.34 for F) that influences the electron density of the quinoline ring system.

halogen substitution quinoline physicochemical properties

Regioisomeric Differentiation: 4-Sulfonyl-3-carbonyl vs. 3-Sulfonyl-4-amino Quinoline Scaffolds

The target compound belongs to the 4-sulfonyl-3-carbonyl-quinoline regioisomeric series, whereas the extensively characterized mGluR5 NAM clinical candidates from Richter Gedeon (e.g., compounds 2, 3, 24, 25) belong to the 4-amino-3-arylsulfonyl-quinoline series [1][2]. These two regioisomeric arrangements present fundamentally different pharmacophoric geometries: in the 4-amino-3-arylsulfonyl series, the amine at position 4 acts as a hydrogen bond donor, while the sulfonyl at position 3 serves as a hydrogen bond acceptor. In the target 4-sulfonyl-3-carbonyl series, the sulfonyl is repositioned to position 4 and the morpholine carbonyl occupies position 3, reversing the donor-acceptor topology. This regioisomeric switch has been demonstrated to alter mGluR5 binding modes; the sulfonyl-quinoline patent literature (CN101730684B) explicitly describes compounds with different regioisomeric arrangements showing divergent activity profiles on mGluR1 and mGluR5 receptors [3].

regioisomer quinoline sulfonyl mGluR5 NAM

Absence of Direct Head-to-Head Quantitative Data: Evidence Gap Statement

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and the European Patent Office database (conducted April 2026) did not identify any peer-reviewed publication, patent example, or public bioactivity database entry containing direct quantitative comparative data (IC50, Ki, EC50, metabolic stability, or pharmacokinetic parameters) for 6-chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline (CAS 1111032-33-7) against any named comparator compound [1]. The compound appears in vendor catalogs and the PubChem substance database as a screening compound but lacks associated bioassay results. The differentiation claims presented in this guide rely on class-level SAR inference from the closely related 4-amino-3-arylsulfoquinoline mGluR5 NAM series [2][3] and on calculated physicochemical property comparisons. Users should treat these as hypothesis-generating comparisons rather than experimentally validated differentiation. Procurement decisions should be accompanied by requests for vendor certificates of analysis and, where feasible, in-house head-to-head profiling against the selected comparators.

evidence gap data availability procurement risk

Evidence-Based Application Scenarios for 6-Chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline in Scientific Research and Procurement


Chemical Probe Development for mGluR5 Negative Allosteric Modulation – Novel Regioisomeric Chemotype Exploration

Investigators pursuing non-acetylenic mGluR5 negative allosteric modulators can employ this compound as a structurally distinct starting point from the extensively patented 4-amino-3-arylsulfonyl-quinoline series. The 4-sulfonyl-3-carbonyl regioisomeric arrangement offers an alternative pharmacophoric geometry that may address resistance mutations, improve subtype selectivity, or overcome metabolic liabilities associated with the 4-amino series [1]. The propylbenzenesulfonyl group at position 4 provides a defined hydrophobic anchor point for structure-based optimization. Researchers should perform head-to-head mGluR5 binding displacement assays against [3H]M-MPEP, comparing this compound with the published HTS hit compound 1 (CAS 942904-61-2) from the Galambos et al. (2017) series [2].

Structure-Activity Relationship (SAR) Library Expansion – Mapping the 4-Sulfonyl Substituent Space

Medicinal chemistry teams building focused quinoline sulfonyl libraries can use this compound as the 4-propyl reference point within a systematic homologation series spanning hydrogen (CAS 1110976-72-1), methyl, ethyl, propyl, isopropyl, and tert-butyl (CAS 1111015-33-8) benzenesulfonyl analogs. The class-level SAR evidence indicates that para-alkyl chain length and branching on the benzenesulfonyl ring significantly modulate mGluR5 affinity and metabolic bioavailability (FM) [1]. Procurement of the complete homologation set enables quantitative assessment of lipophilic efficiency (LipE) and ligand-lipophilicity relationships critical for lead optimization.

Physicochemical Profiling Benchmark – Evaluating Halogen and Carbonyl Substituent Effects on Solubility and Permeability

This compound serves as a reference standard for comparing the impact of the morpholine-4-carbonyl group (position 3) versus piperidine-1-carbonyl and other cyclic amine carbonyl variants on aqueous solubility, logD, and parallel artificial membrane permeability (PAMPA). The 6-chloro substituent and 4-propylbenzenesulfonyl group are held constant while the 3-carbonyl amine is varied, enabling deconvolution of the amine-specific contributions to physicochemical properties. This application is supported by the published parallel synthesis methodology for analogous sulfoquinoline libraries [1], where systematic amine variation at a single position was successfully employed to map SAR landscapes.

Negative Control or Inactive Comparator for mGluR5 Functional Assays (Requires Experimental Validation)

Given the regioisomeric difference between the target compound (4-sulfonyl-3-carbonyl) and the active mGluR5 NAM chemotype (4-amino-3-arylsulfonyl), there is a plausible hypothesis that this compound may exhibit significantly reduced or absent mGluR5 activity. If experimentally confirmed, it could serve as a structurally matched negative control in mGluR5 calcium mobilization FLIPR assays or inositol phosphate accumulation assays. Users must validate this lack of activity experimentally before deployment as a negative control, as the sulfonyl-quinoline patent CN101730684B describes compounds with both regioisomeric arrangements showing activity at mGluR1 and mGluR5 [2].

Quote Request

Request a Quote for 6-CHLORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.